(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione
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Overview
Description
(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione is a synthetic compound known for its unique chemical structure and potential applications in various fields This compound belongs to the thiazolidinedione class, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione typically involves the condensation of 3,4-dichlorobenzaldehyde with 3-ethyl-1,3-thiazolidine-2,4-dione. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using recrystallization or column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3,4-dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Substituted thiazolidine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diabetes and other metabolic disorders.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in glucose metabolism, thereby exerting antidiabetic effects. Additionally, its interaction with cellular receptors can trigger signaling pathways that result in antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.
Pioglitazone: A thiazolidinedione compound with similar antidiabetic properties.
Troglitazone: An older thiazolidinedione derivative with similar therapeutic applications.
Uniqueness
(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione is unique due to the presence of the 3,4-dichlorophenyl group, which enhances its chemical stability and biological activity
Properties
CAS No. |
6320-66-7 |
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Molecular Formula |
C12H9Cl2NO2S |
Molecular Weight |
302.2 g/mol |
IUPAC Name |
(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C12H9Cl2NO2S/c1-2-15-11(16)10(18-12(15)17)6-7-3-4-8(13)9(14)5-7/h3-6H,2H2,1H3/b10-6- |
InChI Key |
KLVCUSLQTWILPW-POHAHGRESA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C=C2)Cl)Cl)/SC1=O |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)Cl)Cl)SC1=O |
Origin of Product |
United States |
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